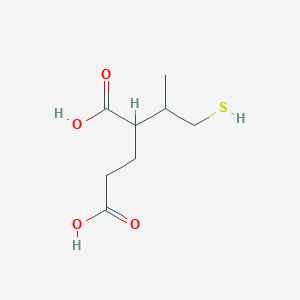
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- is a chemical compound with the molecular formula C6H10O4S It is known for its unique structure, which includes a mercapto group (–SH) attached to a methylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-(2-mercapto-1-methylethyl)- typically involves the reaction of glutaric acid derivatives with thiol-containing compounds. One common method is the esterification of glutaric acid followed by thiol addition under controlled conditions. The reaction is usually carried out in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: Reduction reactions can convert the mercapto group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, disulfides.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pentanedioic acid, 2-(2-mercapto-1-methylethyl)- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glutaric acid: A simple dicarboxylic acid with similar structural features but lacking the mercapto group.
2-Methylglutaric acid: A derivative of glutaric acid with a methyl group substitution.
Succinic acid: Another dicarboxylic acid with a shorter carbon chain.
Uniqueness
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar dicarboxylic acids and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
254737-24-1 |
|---|---|
Molecular Formula |
C8H14O4S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(1-sulfanylpropan-2-yl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c1-5(4-13)6(8(11)12)2-3-7(9)10/h5-6,13H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
ODRDBLPMDUBXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
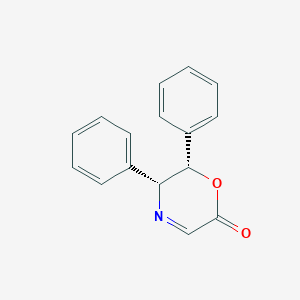
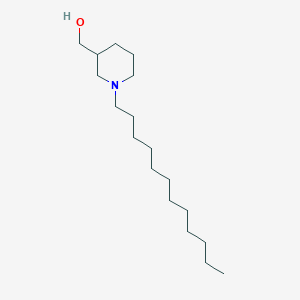
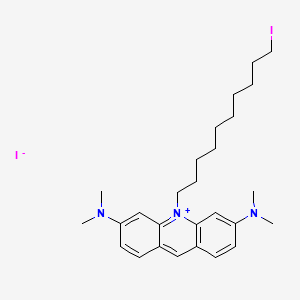
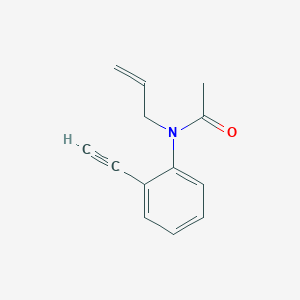

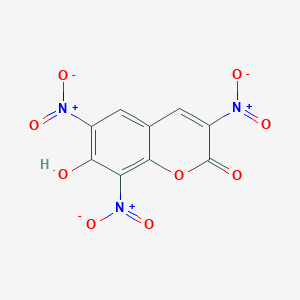
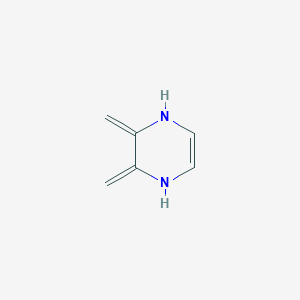
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
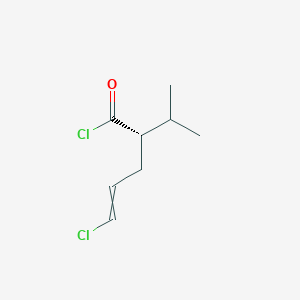
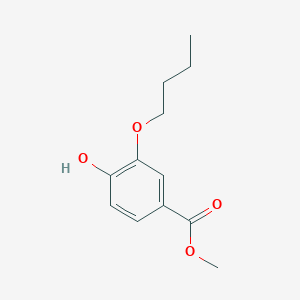
![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
